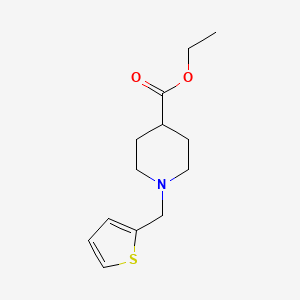

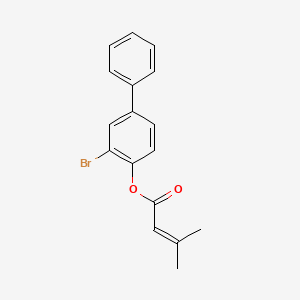

N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide is a chemical compound with potential interest in various scientific fields due to its unique chemical structure. This report synthesizes information from the scientific literature about its synthesis, molecular structure, chemical reactions, properties, and analyses.

Synthesis Analysis

The synthesis of compounds related to N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide often involves complex reactions, including acylation, chlorination, and Grignard reactions. A study by Xin (2012) detailed a process to synthesize 1-(3,5-Dimethoxyphenyl)-1-heptanone, an important intermediate for the preparation of nabilone, which involves cyanidation and Grignard reactions, indicating the intricate steps that might be similar in synthesizing our compound of interest (X. Xin, 2012).

Molecular Structure Analysis

Molecular structure determination is critical for understanding a compound's chemical behavior. For compounds with similar structures, techniques such as single crystal X-ray diffraction and DFT calculations are used to evaluate molecular geometry, bond lengths, angles, and dihedral angles, providing insight into how molecular structure influences physical and chemical properties (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide would be influenced by its functional groups. Benzamide compounds undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of amide and methoxy groups. Research on related compounds has shown that modifications at certain positions can significantly impact their biological activity and chemical stability (B. Palmer et al., 1996).

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, and solubility, are directly related to its molecular structure. For example, the introduction of chloro and methoxy groups to the benzamide scaffold can alter these properties, affecting its solubility in organic solvents or water. These aspects are crucial for determining the compound's application in various scientific fields.

Chemical Properties Analysis

The chemical properties of N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide, such as its acidity, basicity, and reactivity towards other chemicals, are determined by its functional groups. The amide group, for example, can participate in hydrogen bonding, affecting its chemical behavior in biological systems or chemical reactions. Studies on similar compounds have explored these properties through experimental and computational methods, providing insights into their reactivity patterns (Pei Huang et al., 2020).

properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-20-12-3-4-13(14(8-12)21-2)15(19)18-11-6-9(16)5-10(17)7-11/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXUFPCWIDDJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634548.png)

![4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634559.png)

![1-(3-{[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]methyl}phenyl)ethanone](/img/structure/B5634564.png)

![2-{[4-(difluoromethoxy)phenyl]sulfonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634569.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B5634588.png)

![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5634594.png)

![1-methyl-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-phenylpiperazine](/img/structure/B5634621.png)